![molecular formula C24H26Si2 B3069702 9,10-Di(trimethylsilylethynyl)anthracene CAS No. 18750-95-3](/img/structure/B3069702.png)
9,10-Di(trimethylsilylethynyl)anthracene
Overview
Description
9,10-Di(trimethylsilylethynyl)anthracene (DTEA) is a highly conjugated organic compound that is widely used in materials science and industry. It is a novel organic photocatalyst .
Synthesis Analysis
The synthesis of 9,10-Di(trimethylsilylethynyl)anthracene involves several steps. The crude product is purified by column chromatography, eluted with hexane until the first fraction is collected, thereafter with DCM (Rf = 0.57 in DCM) to yield a light yellow powder .Molecular Structure Analysis
The molecular formula of 9,10-Di(trimethylsilylethynyl)anthracene is C24H26Si2. The molecular weight is 370.6 g/mol.Chemical Reactions Analysis
9,10-Di(trimethylsilylethynyl)anthracene is used as an antioxidant-photosensitizer dual-loaded polymeric micelles with controllable production of reactive oxygen species .Scientific Research Applications
- Applications :
- Organic Field-Effect Transistors (OFETs) : 9,10-DTS serves as a promising semiconductor material for OFETs due to its high electron mobility and stability .
- Light-Emitting Diodes (LEDs) : It has been incorporated into organic LEDs, contributing to efficient electroluminescence .
- Photovoltaics : Researchers investigate its potential as an electron-accepting material in organic solar cells .
- Applications :
- Applications :
- Applications :
- Applications :
Organic Electronics
Photosensitizers and Reactive Oxygen Species (ROS) Production
Chemical Rate Constant Actinometer
Aggregation-Induced Emission (AIE)
Materials Chemistry
Synthetic Chemistry and Functionalization
Mechanism of Action
Target of Action
9,10-Di(trimethylsilylethynyl)anthracene, also known as 9,10-Bis((trimethylsilyl)ethynyl)anthracene, is a highly conjugated organic compound . It is primarily used in materials science and industry . The compound’s primary target is the generation of free radicals during polymerization via irradiated photoredox catalysis .
Mode of Action
The compound interacts with its targets through a process known as photodimerisation . Upon UV irradiation, the compound undergoes a photodimerisation reaction . This reaction is completely thermally reversible .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to the generation of free radicals during polymerization . The compound’s interaction with UV light triggers a series of reactions that lead to the formation of free radicals . These radicals can then participate in various biochemical reactions, including polymerization .
Pharmacokinetics
Given its use in materials science and industry, it is likely that the compound’s adme (absorption, distribution, metabolism, and excretion) properties and their impact on bioavailability are highly dependent on the specific conditions of its use .
Result of Action
The primary result of the compound’s action is the generation of free radicals during polymerization . These radicals can then participate in various biochemical reactions, leading to the formation of new compounds . In addition, the compound’s photodimerisation reaction upon UV irradiation is completely thermally reversible .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light and temperature . For instance, the compound’s photodimerisation reaction is triggered by UV irradiation . Furthermore, the reversibility of this reaction is temperature-dependent .
properties
IUPAC Name |
trimethyl-[2-[10-(2-trimethylsilylethynyl)anthracen-9-yl]ethynyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Si2/c1-25(2,3)17-15-23-19-11-7-9-13-21(19)24(16-18-26(4,5)6)22-14-10-8-12-20(22)23/h7-14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMULQBEYKPFGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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